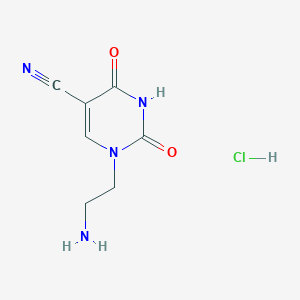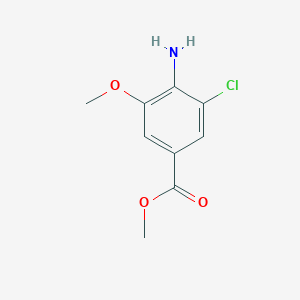
(4-Aminonaphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Aminonaphthalen-1-yl)methanol” is a chemical compound with the molecular formula C11H11NO . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with an amino group and a methanol group attached .
Molecular Structure Analysis
The molecular structure of “(4-Aminonaphthalen-1-yl)methanol” consists of a naphthalene core, which is a fused two-ring system, with an amino group (-NH2) attached at the 4-position and a methanol group (-CH2OH) attached at the 1-position .Physical And Chemical Properties Analysis
“(4-Aminonaphthalen-1-yl)methanol” has a molecular weight of 173.21 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Solvation Dynamics Studies
(4-Aminonaphthalen-1-yl)methanol is used in solvation dynamics studies. It has been employed as a probe molecule in experiments to understand the ultrafast dynamics of solvents like methanol. This research is pivotal in elucidating the solvent response and its interaction dynamics, contributing significantly to the field of molecular dynamics and solvent behavior studies (Rosenthal et al., 1994).
Synthesis and Characterization in Molecular Studies
The compound plays a critical role in the synthesis and characterization of novel compounds. It has been used in studies involving UV, IR, NMR spectroscopy, and mass spectrometry for the synthesis of complex molecules. These studies provide insights into structural optimization, bonding features, and thermodynamic stability of novel compounds, which are crucial in the development of new materials and drugs (Shahana & Yardily, 2020).
Catalytic Applications
This compound has also been incorporated in catalyst design. Its derivatives are used to form stable complexes that catalyze significant chemical reactions like the Huisgen 1,3-dipolar cycloaddition. These catalysts are important in the field of organic synthesis, offering efficient and versatile methods for creating complex organic molecules (Ozcubukcu et al., 2009).
Apoptosis Induction Studies
In the field of biomedical research, derivatives of (4-Aminonaphthalen-1-yl)methanol have been identified as potent inducers of apoptosis. This discovery is significant for cancer research, as these compounds can be used to study cellular mechanisms and develop new therapeutic strategies (Jiang et al., 2008).
Crystal Structure Analysis
The compound is used in crystal structure analysis to understand the molecular geometry and bonding interactions. This research is fundamental in materials science and chemistry, providing essential data for the design and synthesis of new materials (Qiu et al., 2008).
Solvation Dynamics in Various Solvents
It has been utilized to study the solvation dynamics of other compounds in methanol, providing insights into how solvents interact with different molecules. This research is vital for understanding chemical reactions and processes in various solvents (Sajadi et al., 2009).
Reaction Studies in Organic Chemistry
(4-Aminonaphthalen-1-yl)methanol is involved in organic chemistry reactions, like the synthesis of dihydroindoloquinazoline derivatives. These reactions contribute to the development of new synthetic methodologies in organic chemistry (Harano et al., 2007).
properties
IUPAC Name |
(4-aminonaphthalen-1-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPKBQYLYXXQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminonaphthalen-1-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride](/img/structure/B1382711.png)
![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B1382712.png)
![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)



![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382722.png)

![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382724.png)


![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1382732.png)
![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)